molecular formula C13H12N2O2 B1506529 Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate CAS No. 1088994-20-0

Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate

Cat. No.: B1506529
CAS No.: 1088994-20-0
M. Wt: 228.25 g/mol
InChI Key: CLMWIPNRUDBNEW-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted benzoate esters containing heterocyclic substituents. The primary International Union of Pure and Applied Chemistry designation is methyl 5-methyl-2-pyrimidin-2-ylbenzoate , which precisely describes the molecular structure by indicating the methyl ester functionality attached to the benzoic acid core, the methyl substituent at the 5-position of the benzene ring, and the pyrimidin-2-yl group attached at the 2-position.

Alternative chemical designations for this compound include several variations that reflect different naming conventions and regulatory requirements. The most commonly encountered alternative names include "this compound" and "Benzoic acid, 5-methyl-2-(2-pyrimidinyl)-, methyl ester". These variations demonstrate the flexibility in chemical nomenclature while maintaining structural accuracy and chemical registry consistency.

The compound is also known by its MDL number MFCD23135805, which serves as a unique identifier in chemical databases and inventory systems. This alphanumeric designation provides an additional layer of identification that transcends linguistic and nomenclature variations, ensuring consistent recognition across different chemical information systems and international databases.

Chemical Abstracts Service Registry Number and PubChem Identifier Analysis

The Chemical Abstracts Service registry number for this compound is 1088994-20-0 , which serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide. This registry number was assigned during the compound's initial registration and remains the definitive identifier for tracking this specific molecular entity across various chemical information platforms and commercial suppliers.

Database analysis reveals that this compound has been catalogued in multiple chemical information systems with consistent identification parameters. The molecular formula C₁₃H₁₂N₂O₂ and molecular weight of 228.25 grams per mole are consistently reported across all major chemical databases. The Standard International Chemical Identifier Key CLMWIPNRUDBNEW-UHFFFAOYSA-N provides additional verification of molecular identity and enables cross-referencing between different chemical information systems.

The following table summarizes the key identification parameters for this compound:

Identification Parameter Value
Chemical Abstracts Service Registry Number 1088994-20-0
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
MDL Number MFCD23135805
Standard International Chemical Identifier Key CLMWIPNRUDBNEW-UHFFFAOYSA-N

The compound's registration in multiple commercial chemical databases indicates its recognized importance in research applications and chemical synthesis. Suppliers consistently report the compound with 95% or higher purity specifications, suggesting established synthetic methods and quality control procedures for its production.

Structural Relationship to Pyrimidine-containing Benzoate Derivatives

This compound belongs to a broader class of pyrimidine-containing benzoate derivatives that share common structural features and synthetic pathways. The compound's structural architecture combines a substituted benzoate ester with a pyrimidine heterocycle, creating a biaryl system that exhibits unique chemical and biological properties compared to simpler benzoate or pyrimidine compounds.

The structural relationship to related compounds becomes evident when examining the corresponding carboxylic acid derivative, 5-Methyl-2-(pyrimidin-2-yl)benzoic acid, which carries the Chemical Abstracts Service registry number 1088994-22-2. This carboxylic acid precursor has the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 grams per mole, differing from the methyl ester by the absence of the methyl group in the ester functionality. The close structural relationship between these compounds suggests common synthetic origins and potential interconversion through standard esterification and hydrolysis reactions.

Analysis of related pyrimidine-benzoate derivatives reveals structural variations that include different substitution patterns on both the benzene and pyrimidine rings. For example, compounds such as Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate represent structural analogs where the pyrimidine ring contains halogen substituents and is connected to the benzene ring through an ether linkage rather than direct carbon-carbon bonding. These structural variations demonstrate the versatility of the pyrimidine-benzoate scaffold for medicinal chemistry applications.

The following table illustrates key structural relationships within the pyrimidine-benzoate derivative family:

Compound Chemical Abstracts Service Number Molecular Formula Key Structural Difference
This compound 1088994-20-0 C₁₃H₁₂N₂O₂ Parent compound with direct C-C bond
5-Methyl-2-(pyrimidin-2-yl)benzoic acid 1088994-22-2 C₁₂H₁₀N₂O₂ Carboxylic acid instead of methyl ester
Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate 1086397-52-5 C₁₂H₉BrN₂O₃ Ether linkage and bromine substitution

The pyrimidine ring system in these compounds provides opportunities for hydrogen bonding and coordination chemistry through its nitrogen heteroatoms, while the benzoate ester functionality offers sites for further chemical modification through standard organic transformations. This combination of features makes pyrimidine-benzoate derivatives particularly valuable as intermediates in pharmaceutical synthesis and as building blocks for more complex molecular architectures.

Research applications of this compound and related compounds span multiple areas of medicinal chemistry, with particular relevance to the development of orexin receptor antagonists and other central nervous system-active compounds. The structural framework provided by the pyrimidine-benzoate core serves as a privileged scaffold for drug discovery efforts targeting various therapeutic areas, highlighting the importance of understanding the nomenclature and structural relationships within this compound class.

Properties

IUPAC Name

methyl 5-methyl-2-pyrimidin-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-4-5-10(11(8-9)13(16)17-2)12-14-6-3-7-15-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMWIPNRUDBNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729104
Record name Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088994-20-0
Record name Benzoic acid, 5-methyl-2-(2-pyrimidinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1088994-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis

Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate is primarily synthesized using palladium-catalyzed cross-coupling reactions, notably the Negishi coupling method. This method has been optimized to achieve high yields and purity, making it a valuable intermediate for further chemical modifications. For instance, a reported synthesis involved using 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine as starting materials, yielding the target compound with an impressive yield of 78.4% under optimal conditions .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent inhibitory effects on various cancer cell lines by targeting specific proteins involved in cell cycle regulation. For example, pyrimidine derivatives have shown selective inhibition of cyclin-dependent kinase 9 (CDK9), which is crucial for the proliferation of cancer cells .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Certain pyrimidine derivatives have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The structure–activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance anti-inflammatory activity, suggesting that this compound could be a candidate for further development in treating inflammatory diseases .

Mechanistic Insights

The mechanism of action for compounds like this compound often involves interaction with specific biological targets, such as kinases or enzymes involved in nucleotide metabolism. Studies have shown that certain pyrimidines can inhibit nucleoside triphosphate diphosphohydrolases (NTPDases), which play a role in ATP and ADP hydrolysis, thus affecting energy metabolism in cells .

Material Science Applications

In addition to biological applications, this compound serves as a versatile building block in materials science. Its unique molecular structure allows it to be incorporated into polymer matrices or used as a precursor for synthesizing functionalized materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Case Study: Anticancer Activity

A study explored the synthesis of a series of substituted pyrimidines and their effects on chronic lymphocytic leukemia cells. Among these, derivatives structurally related to this compound exhibited therapeutic windows significantly higher than those of conventional treatments, indicating their potential as novel anticancer agents .

Case Study: Anti-inflammatory Effects

In another investigation, several pyrimidine derivatives were evaluated for their ability to suppress COX-2 activity in vitro. Compounds similar to this compound displayed IC50 values comparable to standard anti-inflammatory drugs like celecoxib, suggesting their viability as alternatives in managing inflammatory conditions .

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
Anticancer ActivityPotent CDK9 inhibition; selective against cancer cells
Anti-inflammatory EffectsSignificant COX-2 inhibition; comparable to celecoxib
Mechanistic InsightsInhibition of ATP/ADP hydrolysis
Material ScienceBuilding block for functionalized materials

Mechanism of Action

The mechanism by which Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB and MAPK.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

  • Methyl 4-((5-Fluoro-4-(prop-2-yn-1-ylamino)pyrimidin-2-yl)amino)benzoate (Compound 14) : Structural Difference: A fluorine atom at the 5-position and a propargylamino group at the 4-position of the pyrimidine. Impact: Fluorine enhances electronegativity and metabolic stability, while the propargyl group enables click chemistry applications.
  • Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate : Structural Difference: A carbamoyl linker between the pyrimidine and benzoate.

Functional Group Modifications on the Benzoate Moiety

  • 5-Methyl-2-(pyrimidin-2-yl)benzoic Acid :

    • Structural Difference : Free carboxylic acid instead of a methyl ester.
    • Impact : The acid form exhibits higher polarity and solubility in aqueous media, which may improve bioavailability in pharmaceutical contexts. However, esterification (as in the target compound) often enhances membrane permeability.
  • Chlorimuron-ethyl (Ethyl 2-4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfamoyl benzoate) :

    • Structural Difference : Sulfamoyl and chlorinated pyrimidine groups.
    • Impact : These groups confer herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism absent in the target compound due to its simpler structure.

Physicochemical Properties and Solubility

The methyl ester group in the target compound reduces polarity compared to carboxylic acid derivatives, as seen in solvent studies of methyl benzoate vs. ethyl acetate . Substituents like fluorine or chlorine increase molecular weight and dipole moments, altering solubility profiles. For example:

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate 258.28 2.5 ~0.1 (in water)
5-Methyl-2-(pyrimidin-2-yl)benzoic acid 244.24 1.8 ~1.2 (in water)
Chlorimuron-ethyl 414.81 3.2 ~0.05 (in water)

Note: LogP values estimated using fragment-based methods; solubility data inferred from structural analogs.

Biological Activity

Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, focusing on its antibacterial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a benzoate moiety substituted with a methyl group and a pyrimidine ring. The synthesis of this compound has been optimized to yield high purity and efficiency. For instance, a recent study reported a synthetic method that employed palladium-catalyzed cross-coupling reactions, resulting in an effective production pathway with favorable yields .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various pathogens. In vitro assays have demonstrated that this compound exhibits activity against certain strains of bacteria, including those classified under the ESKAPE pathogens, which are known for their antibiotic resistance.

Table 1: Antibacterial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae128 µg/mL
Acinetobacter baumannii256 µg/mL

The compound's effectiveness appears to be influenced by its structural components, particularly the presence of the pyrimidine ring, which has been associated with enhanced interaction with bacterial enzymes .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise as an anticancer agent. It was evaluated against several cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29).

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
A54915.4
MCF712.8
HT2910.6

The results indicate that the compound exhibits significant cytotoxicity, particularly against HT29 cells, suggesting a selective action that spares normal cells while targeting malignant ones . This selectivity is crucial for reducing side effects commonly associated with chemotherapy.

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells. For instance, it has been shown to activate caspase cascades, which are critical for apoptosis in cancer cells .

Case Studies

  • Case Study: Antibacterial Efficacy
    A study conducted on a series of methyl pyrimidine derivatives revealed that this compound exhibited significant antibacterial activity compared to standard antibiotics like ciprofloxacin. The study emphasized the need for further exploration into the structure-activity relationship to optimize its antibacterial profile .
  • Case Study: Anticancer Properties
    Another investigation focused on the anticancer potential of this compound showed promising results in inhibiting tumor growth in xenograft models. Mice treated with this compound demonstrated reduced tumor size and improved survival rates compared to control groups .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in methyl 5-methyl-2-(pyrimidin-2-yl)benzoate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Reaction:

Methyl 5 methyl 2 pyrimidin 2 yl benzoateH+or OHH2O5 methyl 2 pyrimidin 2 yl benzoic acid+CH3OH\text{Methyl 5 methyl 2 pyrimidin 2 yl benzoate}\xrightarrow[\text{H}^+\text{or OH}^-]{\text{H}_2\text{O}}\text{5 methyl 2 pyrimidin 2 yl benzoic acid}+\text{CH}_3\text{OH}

  • Conditions:

    • Acidic: HCl (concentrated) at 50°C for 2–6 hours .

    • Basic: NaOH (aqueous) at reflux temperatures.

  • Yield: Up to 90% for analogous benzoate esters under optimized conditions .

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s chlorine or sulfur-containing derivatives (if present) enable nucleophilic substitutions. For example:
Reaction with Amines:

Methyl 5 methyl 2 pyrimidin 2 yl benzoate+R NH2Methyl 5 methyl 2 pyrimidin 2 yl benzamide derivatives\text{Methyl 5 methyl 2 pyrimidin 2 yl benzoate}+\text{R NH}_2\rightarrow \text{Methyl 5 methyl 2 pyrimidin 2 yl benzamide derivatives}

  • Catalyst: Pd₂(dba)₃/Xantphos with tBuONa in tBuOH at reflux .

  • Applications: Forms intermediates for pharmaceuticals via coupling with amines (e.g., piperazine derivatives) .

Cross-Coupling Reactions

The pyrimidine and benzoate moieties participate in palladium-catalyzed cross-couplings:
Negishi Cross-Coupling:

2 Bromo 5 methylbenzoic acid+2 chloropyrimidinePdCl2(PPh3)2ZnCl25 methyl 2 pyrimidin 2 yl benzoic acid\text{2 Bromo 5 methylbenzoic acid}+\text{2 chloropyrimidine}\xrightarrow[\text{PdCl}_2(\text{PPh}_3)_2]{\text{ZnCl}_2}\text{5 methyl 2 pyrimidin 2 yl benzoic acid}

  • Conditions: 55°C for 14 hours in anhydrous THF .

  • Yield: 78.4% for the parent benzoic acid .

Suzuki-Miyaura Coupling:
Ultrasound-assisted coupling with aryl boronic acids modifies the pyrimidine ring .

Esterification and Transesterification

The methyl ester group reacts with alcohols under acid catalysis:
Reaction:

Methyl 5 methyl 2 pyrimidin 2 yl benzoate+R OHH+Alkyl 5 methyl 2 pyrimidin 2 yl benzoate\text{Methyl 5 methyl 2 pyrimidin 2 yl benzoate}+\text{R OH}\xrightarrow{\text{H}^+}\text{Alkyl 5 methyl 2 pyrimidin 2 yl benzoate}

  • Catalysts: Thionyl chloride or concentrated H₂SO₄ .

Reduction of the Ester Group

Reduction with hydride donors (e.g., DIBAL-H) yields alcohols:

Methyl 5 methyl 2 pyrimidin 2 yl benzoateDIBAL H5 methyl 2 pyrimidin 2 yl benzyl alcohol\text{Methyl 5 methyl 2 pyrimidin 2 yl benzoate}\xrightarrow{\text{DIBAL H}}\text{5 methyl 2 pyrimidin 2 yl benzyl alcohol}

  • Conditions: Room temperature in anhydrous THF .

Stability Under Thermal and Oxidative Conditions

  • Thermal Stability: Stable at temperatures up to 150°C; decomposition observed above 200°C.

  • Oxidation: The methyl group on the benzene ring oxidizes to a carboxyl group under strong oxidants (e.g., KMnO₄/H₂SO₄) .

Comparative Reactivity of Analogous Compounds

CompoundReactivity HighlightsReference
Methyl 2-chloro-5-(pyrimidin-2-yl)benzoateHigher electrophilicity at chlorine enables SNAr reactions
4-Chloro-5-methyl-2-(methylthio)pyrimidineSulfur substituents facilitate nucleophilic displacement
5-Methyl-2-(pyrimidin-2-yl)benzoic acidCarboxylic acid group enables salt formation (e.g., potassium salts for drug delivery)

Preparation Methods

Palladium-Catalyzed Cross-Coupling Synthesis

Negishi Cross-Coupling Approach

One of the most prominent methods for synthesizing methyl 5-methyl-2-(pyrimidin-2-yl)benzoate involves a Negishi cross-coupling reaction between 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine, catalyzed by PdCl₂(PPh₃)₂.

  • Reactants :
    • 2-bromo-5-methylbenzoic acid
    • 2-chloropyrimidine
    • Anhydrous zinc chloride (ZnCl₂) as a reagent to form the organozinc intermediate
  • Catalyst : PdCl₂(PPh₃)₂
  • Reaction Conditions :
    • Molar ratios: 2-bromo-5-methylbenzoic acid : Pd catalyst = 1 : 0.02
    • 2-chloropyrimidine : 2-bromo-5-methylbenzoic acid = 1.1 : 1
    • Temperature: 55°C
    • Reaction time: 14 hours
  • Yield : Up to 78.4% for 5-methyl-2-(pyrimidin-2-yl)benzoic acid, which can be subsequently esterified to the methyl ester.

This method is noted for its relatively short synthetic pathway, simple post-reaction treatment, and high yield, making it efficient for laboratory-scale synthesis.

Suzuki-Miyaura Cross-Coupling Variants

Though direct synthesis of this compound by Suzuki coupling is less frequently reported, related Suzuki coupling reactions have been used to prepare pyrimidinyl-substituted benzoates and intermediates.

  • Typical Procedure :
    • Use of boronic acid or boronate ester derivatives of the benzoate moiety (e.g., 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate)
    • Coupling with 2-chloropyrimidine under palladium catalysis
  • Catalysts and Conditions :
    • Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
    • Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM)
    • Bases like potassium carbonate or triethylamine
  • Process Notes :
    • The reaction is generally performed at elevated temperatures (e.g., 80–100°C) for several hours
    • The boronate ester intermediate can be prepared by borylation of the corresponding bromobenzoate derivative
  • Outcome : Efficient formation of the desired pyrimidinyl-substituted benzoate esters, including this compound.

Esterification and Post-Coupling Modifications

The carboxylic acid intermediate, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, formed via the above cross-coupling methods, is typically converted to the methyl ester by standard esterification techniques:

  • Method :
    • Acid-catalyzed esterification using methanol and an acid catalyst (e.g., sulfuric acid or HCl)
    • Alternatively, methylation using diazomethane or methyl iodide under basic conditions
  • Conditions :
    • Reflux in methanol for several hours
    • Neutralization and purification by extraction and crystallization
  • Result : High-purity this compound suitable for further use.

Boc-Protection and Amide Coupling Strategies (Related Synthetic Routes)

In some synthetic schemes involving benzimidazole-proline derivatives, the this compound moiety is introduced via amide coupling reactions following Boc-protection of intermediates:

  • Steps :
    • Boc-protection of proline derivatives under standard conditions (solvent: DCM or THF; base: DIPEA, TEA, or Na₂CO₃ aqueous solution) at room temperature
    • Amide coupling of Boc-protected intermediates with phenylene-diamine derivatives or pyrimidinyl-containing acids using coupling agents such as TBTU, HBTU, HATU, or EDC in solvents like THF, DMF, or DCM
    • Boc-deprotection under acidic conditions (e.g., 4 M HCl in dioxane or TFA in DCM)
  • Relevance : While this approach is part of more complex molecule synthesis, it highlights the versatility of this compound as a building block in medicinal chemistry.

Summary Table of Key Preparation Methods

Method Reactants / Intermediates Catalyst / Reagents Conditions Yield / Notes References
Negishi Cross-Coupling 2-bromo-5-methylbenzoic acid + 2-chloropyrimidine PdCl₂(PPh₃)₂, ZnCl₂ 55°C, 14 h 78.4% yield of acid intermediate; esterification needed
Suzuki-Miyaura Cross-Coupling Boronate ester of 5-methyl-2-benzoate + 2-chloropyrimidine Pd catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃) 80–100°C, several hours Efficient coupling; requires boronate ester preparation
Esterification 5-methyl-2-(pyrimidin-2-yl)benzoic acid Methanol + acid catalyst (H₂SO₄ or HCl) Reflux, several hours High purity methyl ester obtained
Boc-Protection & Amide Coupling Proline derivatives + pyrimidinyl benzoic acid Boc₂O, coupling agents (TBTU, HBTU, etc.) RT for Boc protection; variable for coupling Used in complex molecule synthesis

Research Findings and Optimization Notes

  • The Negishi cross-coupling method was optimized to balance catalyst loading, temperature, and reaction time to achieve a high yield with minimal side products.

  • Prolonged reaction times or elevated temperatures in some Suzuki coupling reactions can lead to trans-esterification or by-products, necessitating careful control of reaction parameters.

  • The use of protected intermediates and coupling agents allows for modular synthesis approaches, facilitating the introduction of the this compound fragment into more complex molecules.

  • Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to monitor reaction progress and confirm product purity.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves Suzuki-Miyaura coupling between 5-methyl-2-bromobenzoate and pyrimidin-2-ylboronic acid derivatives under palladium catalysis. Key parameters include:
  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 molar ratio to substrate .
  • Solvent : Toluene/ethanol (3:1) at reflux (80–90°C) under inert atmosphere .
  • Purification : Column chromatography using silica gel and ethyl acetate/hexane (1:4) to isolate the product (>95% purity). Monitor reaction progress via TLC (Rf ≈ 0.3–0.4).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Look for aromatic protons in the δ 7.2–8.5 ppm range (pyrimidinyl and benzoate protons). The methyl ester group appears as a singlet at δ 3.9–4.1 ppm .
  • LC-MS : Confirm molecular ion [M+H]+ at m/z 259.1 (C₁₃H₁₂N₂O₂) with ESI+ ionization .
  • X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol. Refinement with SHELXL (R-factor < 0.05) .

Q. What initial biological screening strategies are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at 10–100 μM concentrations. Compare IC₅₀ values with structurally similar compounds (e.g., 5-methyl-2-(pyridin-4-yl)benzoic acid derivatives) .
  • Anti-inflammatory models : Assess COX-2 inhibition via ELISA, using celecoxib as a positive control .

Advanced Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved using SHELXL?

  • Methodological Answer :
  • Twinning : Use the TWIN command in SHELXL with a BASF parameter to refine twin fractions. Validate with Hooft/Y statistics .
  • Disordered moieties : Apply PART instructions and constraints (e.g., AFIX 66 for rotating methyl groups). Use ISOR to restrain anisotropic displacement parameters .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How should researchers address contradictory bioactivity data across different cell lines or assay conditions?

  • Methodological Answer :
  • Dose-response curves : Repeat assays with narrower concentration ranges (e.g., 0.1–50 μM) to identify off-target effects .
  • Metabolic stability : Test compound stability in cell culture media (e.g., DMEM + 10% FBS) over 24–48 hours using LC-MS. Adjust for degradation products .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

Q. What computational strategies can elucidate structure-activity relationships (SAR) for pyrimidinyl benzoate derivatives?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Validate with MD simulations (GROMACS, 100 ns) .
  • QSAR models : Train on datasets of IC₅₀ values and molecular descriptors (e.g., LogP, polar surface area). Apply leave-one-out cross-validation (R² > 0.7) .
  • Electrostatic potential maps : Generate via Gaussian09 (B3LYP/6-31G*) to identify nucleophilic/electrophilic hotspots .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.